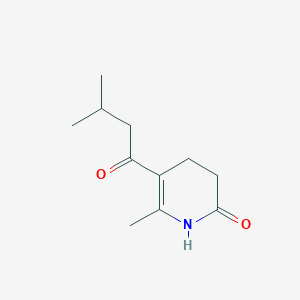
Arsorous dichloride fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsorous dichloride fluoride is a chemical compound with the formula AsCl₂F It is an organoarsenic compound that contains arsenic, chlorine, and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of arsorous dichloride fluoride typically involves the reaction of arsenic trichloride (AsCl₃) with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃). The reaction is carried out under controlled conditions to ensure the selective formation of AsCl₂F. The general reaction can be represented as follows:
AsCl3+HF→AsCl2F+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to achieve high yields and purity of the final product. The use of specialized equipment and safety protocols is essential due to the toxic and corrosive nature of the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
Arsorous dichloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert AsCl₂F to lower oxidation state arsenic compounds.
Substitution: The chlorine and fluorine atoms in AsCl₂F can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and chlorine (Cl₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds such as arsenic pentafluoride (AsF₅).
Reduction: Lower oxidation state arsenic compounds such as arsenic trichloride (AsCl₃).
Substitution: Compounds with substituted halogens or functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Arsorous dichloride fluoride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and as a precursor for the preparation of fluorinated arsenic compounds.
Biology: Research on the biological effects of arsenic compounds includes studying the interactions of AsCl₂F with biological molecules and its potential use in medicinal chemistry.
Medicine: Investigations into the potential therapeutic applications of arsenic compounds, including AsCl₂F, for treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including those with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of arsorous dichloride fluoride involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a source of arsenic, chlorine, and fluorine atoms, which can participate in various chemical reactions. In biological systems, AsCl₂F may interact with proteins, enzymes, and other biomolecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenic trichloride (AsCl₃): A related compound with three chlorine atoms and no fluorine.
Arsenic trifluoride (AsF₃): Contains three fluorine atoms and no chlorine.
Arsenic pentafluoride (AsF₅): A higher oxidation state arsenic compound with five fluorine atoms.
Uniqueness
Arsorous dichloride fluoride is unique due to its specific combination of chlorine and fluorine atoms bonded to arsenic. This unique structure imparts distinct chemical properties and reactivity compared to other arsenic halides. The presence of both chlorine and fluorine atoms allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
91724-26-4 |
|---|---|
Molekularformel |
AsCl2F |
Molekulargewicht |
164.82 g/mol |
IUPAC-Name |
dichloro(fluoro)arsane |
InChI |
InChI=1S/AsCl2F/c2-1(3)4 |
InChI-Schlüssel |
XDBSUWDQPYJOEU-UHFFFAOYSA-N |
Kanonische SMILES |
F[As](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



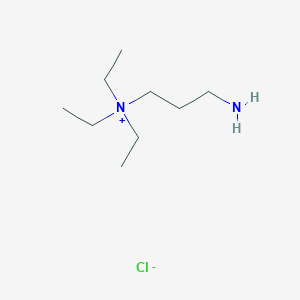

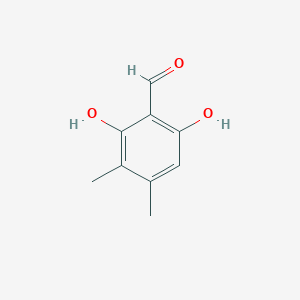
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
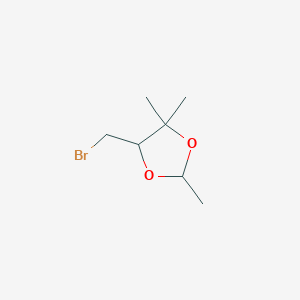
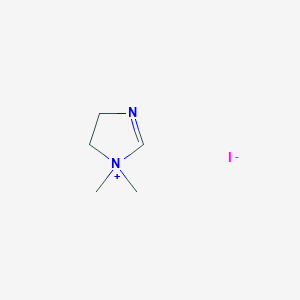
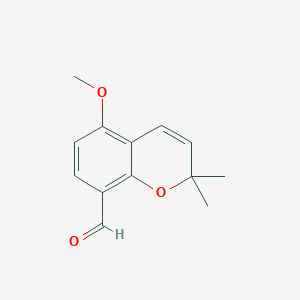
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)
